3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications across various scientific fields. This compound contains a combination of phenyl, azetidin, triazole, and sulfonyl groups, which confer distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediates such as 4-fluorophenol and 4-methyl-4H-1,2,4-triazole. The reaction conditions often involve catalysts, specific temperatures, and pressure settings to ensure the desired product is formed efficiently. Industrial Production Methods
Industrial production of such complex compounds often involves automated and scalable processes. Techniques like continuous flow chemistry and advanced purification methods (e.g., crystallization, chromatography) are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be influenced by specific reagents and conditions. Common Reagents and Conditions
Common reagents for reactions involving this compound might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major Products
The reactions involving this compound can yield various products, depending on the conditions. For example, oxidation could introduce additional functional groups, while substitution reactions might replace specific atoms or groups within the molecule.
Scientific Research Applications
This compound finds applications across several scientific fields, including:
Chemistry: Studying reaction mechanisms, developing new synthetic pathways.
Biology: Investigating biochemical interactions, potential as a molecular probe.
Medicine: Exploring therapeutic potential, drug development.
Industry: Utilizing chemical properties for material science applications, manufacturing specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or DNA. The exact mechanism involves binding to specific sites, altering molecular conformations, and influencing biochemical pathways. Detailed studies often employ techniques like X-ray crystallography and molecular docking to elucidate these interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other fluoro-phenyl derivatives or azetidinyl-triazoles, 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one may exhibit unique properties due to its specific arrangement of functional groups. This uniqueness can manifest in different reactivity, binding affinities, or biological activity.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-12-26(13-19)20(27)10-5-15-3-2-4-18(11-15)30-17-8-6-16(22)7-9-17/h2-4,6-9,11,14,19H,5,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUFJXWERPZUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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